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molecular formula C28H44N2O5 B8759543 1-(2-Hydroxy-4-nitrophenyl)-3-octadecylpyrrolidine-2,5-dione CAS No. 63966-94-9

1-(2-Hydroxy-4-nitrophenyl)-3-octadecylpyrrolidine-2,5-dione

Cat. No. B8759543
M. Wt: 488.7 g/mol
InChI Key: LTYDVZQCXSCIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04200466

Procedure details

In 3 liters of ethyl acetate and 50 ml of concentrated sulfuric acid were dissolved by heating 150 g of 2-amino-5-nitro-phenol and 350 g of octadecylsuccinate and the resulting solution was boiled under reflux for further 30 hours. Thereafter, the solution was cooled up to room temperature and washed twice with 2 liters of 10% hydrochloric acid and twice with 10% sodium carbonate solution. Then, ethyl acetated was distilled off and the residue was recrystallized from hexane to afford light yellow powdery crystal melting at 115°-120° C. in the yield of 153 g.
Quantity
150 g
Type
reactant
Reaction Step One
Name
octadecylsuccinate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[CH2:12]([CH:30]([CH2:34][C:35]([O-])=[O:36])[C:31]([O-])=[O:32])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>C(OCC)(=O)C.S(=O)(=O)(O)O>[CH2:12]([CH:30]1[CH2:34][C:35](=[O:36])[N:1]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[OH:11])[C:31]1=[O:32])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
octadecylsuccinate
Quantity
350 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)C(C(=O)[O-])CC(=O)[O-]
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for further 30 hours
Duration
30 h
WASH
Type
WASH
Details
washed twice with 2 liters of 10% hydrochloric acid and twice with 10% sodium carbonate solution
DISTILLATION
Type
DISTILLATION
Details
Then, ethyl acetated was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)C1C(=O)N(C(C1)=O)C1=C(C=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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